N(4)-Tadmd
Description
N(4)-Tadmd, systematically named N-Nitrosodibenzylamine-d4 (CAS: 20002-23-7), is a deuterated nitrosamine derivative with the molecular formula C₁₄H₁₄N₂O . This compound features two benzyl groups bonded to a central nitrogen atom, which is further nitrosated (NO group).
Properties
CAS No. |
117032-52-7 |
|---|---|
Molecular Formula |
C48H64F3N6O10P |
Molecular Weight |
973 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |
InChI Key |
OCLJXEFIQQRKNC-MMQDZLRKSA-N |
SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Synonyms |
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Weight : 242.28 g/mol (calculated based on formula).
- Structure : Aromatic benzyl groups confer lipophilicity, while the nitrosamine moiety is associated with reactivity.
- Applications : Primarily used as a stable isotopic analog in toxicology and environmental chemistry studies to trace nitrosamine behavior .
Comparison with Similar Compounds
Below is a comparative analysis with structurally related nitrosamines:
Table 1: Structural and Hazard Comparison
Key Findings:
Structural Differences: N-Nitrosodibenzylamine-d4’s benzyl groups increase steric bulk and lipophilicity compared to smaller alkyl groups in NDMA/NDEA. This may reduce metabolic activation (a key step in nitrosamine toxicity) . Deuterium substitution could slow metabolic degradation, altering pharmacokinetics compared to non-deuterated analogs.
Hazard Profile: Unlike NDMA and NDEA (classified as carcinogens), N-Nitrosodibenzylamine-d4 lacks hazard classification due to insufficient data . This contrasts with the broader nitrosamine family’s reputation for toxicity.
Research Gaps: No studies compare the carcinogenic potency of deuterated vs. non-deuterated nitrosamines. Environmental persistence data for N-Nitrosodibenzylamine-d4 is absent, unlike NDMA, which is highly persistent in water systems.
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